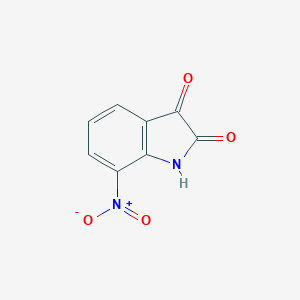

7-Nitroindoline-2,3-dione

Description

Properties

IUPAC Name |

7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZRFFXBGZSJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397444 | |

| Record name | 7-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112656-95-8 | |

| Record name | 7-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112656-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Nitroindoline-2,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group on the indoline scaffold, imparts distinct chemical properties that are instrumental in the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed synthetic protocols, its reactivity, and its burgeoning applications in drug discovery, with a particular focus on its role as a precursor to potential anticancer and antimicrobial agents.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline powder.[1] It exhibits solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, while being sparingly soluble in water.[1][3] The presence of the nitro group significantly influences the electronic properties of the isatin core, enhancing the electrophilicity of the C3-carbonyl group, a key feature that dictates its reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | [2] |

| Molecular Weight | 192.13 g/mol | [2] |

| CAS Number | 112656-95-8 | [2] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 265 °C | [1] |

| Density | 1.65 g/cm³ at 25 °C | [1] |

| pKa (Predicted) | 7.98 ± 0.20 | [2] |

| LogP (Estimated) | Approximately 1.7 | [1] |

Spectroscopic Characterization

While a complete, publicly available set of spectra for this compound is not readily found in a single source, data for the closely related 5-nitroisatin and other isatin derivatives provide a strong basis for its characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the electron-withdrawing nitro group causing a downfield shift of the adjacent protons. The N-H proton of the lactam will likely appear as a broad singlet at a high chemical shift.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (C2 and C3), with the C3 carbonyl being more deshielded. The aromatic carbons will also show characteristic shifts influenced by the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration will be observed around 3200-3400 cm⁻¹, and the characteristic stretches for the nitro group will appear in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.13 g/mol ).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Sandmeyer isatin synthesis being a classical and adaptable method.[3] This approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.

Detailed Experimental Protocol (Adapted from the Sandmeyer Isatin Synthesis)

Step 1: Synthesis of N-(3-nitrophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of 3-nitroaniline in 500 mL of water and 35 mL of concentrated hydrochloric acid.

-

In a separate beaker, dissolve 60 g of chloral hydrate and 110 g of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the aniline solution to 60 °C and add the chloral hydrate/hydroxylamine solution dropwise over 30 minutes, maintaining the temperature between 60-70 °C.

-

After the addition is complete, continue to heat the mixture at 80-90 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Cyclization to this compound

-

To a 500 mL beaker, cautiously add 200 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

-

Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly warm the mixture to 80 °C and maintain this temperature for 1 hour.

-

Carefully pour the hot reaction mixture onto 1 kg of crushed ice with stirring.

-

The this compound will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry to afford the final product.

Chemical Reactivity and Applications as a Synthetic Intermediate

The C3-carbonyl group of this compound is highly electrophilic, making it a prime site for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, particularly in condensation reactions with active methylene compounds.

Knoevenagel Condensation

A prominent reaction of this compound is the Knoevenagel condensation, which involves the reaction of the C3-carbonyl with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base like piperidine or an amine salt and leads to the formation of a new carbon-carbon double bond.

These Knoevenagel adducts are valuable intermediates for the synthesis of more complex heterocyclic systems, including spirooxindoles, which are a class of compounds with significant biological activities.[4][5]

Applications in Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group at the 7-position can significantly modulate its biological activity.[6] Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer Activity

Numerous studies have explored the anticancer potential of isatin derivatives.[7][8] The nitro group can enhance the cytotoxic effects of these compounds.[4] For instance, spirooxindoles synthesized from 5-nitroisatin have demonstrated promising anticancer activity against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key cellular targets like protein kinases or the induction of apoptosis.

Caspase Inhibition

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death).[10] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Isatin derivatives have emerged as a promising class of caspase inhibitors.[11][12] Specifically, isatin sulfonamides have been shown to be effective inhibitors of caspase-3 and -7.[10][13] While direct studies on 7-nitroisatin are limited, its structural similarity to other active isatins suggests its potential as a scaffold for the design of novel caspase inhibitors.

Antimicrobial Activity

Isatin derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[10] The incorporation of a nitro group can contribute to this activity.[3] For example, isatin-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its unique chemical properties, stemming from the presence of the nitro group on the isatin core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further exploration of its reactivity and biological profile is likely to uncover new therapeutic agents and functional materials.

References

- Patel, A., Baria, S., Talele, G., Patel, J., & Sarangapani, M. (n.d.).

- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Journal of the Brazilian Chemical Society.

- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020).

- Chu, W., Rothfuss, J., Zhou, D., & Mach, R. H. (2011). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. Bioorganic & Medicinal Chemistry Letters, 21(8), 2192–2197.

- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). PubMed.

- 7-NITROISATIN 112656-95-8 wiki. (n.d.). Guidechem.

- 7-NITRO-IS

- Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. (n.d.). PMC.

- Transition metal-catalyzed synthesis of spirooxindoles. (n.d.). PMC.

- Knovenagel condensation of isatin with nitriles and 1, 3-diketones. (n.d.).

- 7-Nitroisatin | 112656-95-8 | 98%. (n.d.). LBAO Chemicals.

- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). The Royal Society of Chemistry.

- The Knoevenagel Condens

- Synthesis of spirooxindole derivatives from substituted isatin,... (n.d.).

- Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (n.d.). PMC.

- 7-NITROISATIN | 112656-95-8. (n.d.). ChemicalBook.

- Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry.

- Evaluation of the Anticancer Activities of Isatin-Based Deriv

- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). PMC.

- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).

- Anticancer activity of synthesized isatin derivatives against HCT 116... (n.d.).

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- 7-NITROISATIN | 112656-95-8. (n.d.). ChemicalBook.

- Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline. (2025, October 25).

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.

- 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. (n.d.). PubMed.

- Substituted active methylene synthesis by condens

- The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Study Prep in Pearson+.

- CAS Reg. No. 13684-28-1. (n.d.). the NIST WebBook.

- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 7-NITROISATIN CAS#: 112656-95-8. (n.d.). ChemicalBook.

- a The 1D ¹³C NMR spectrum of purified 5-nitroisatin (dissolved in 100%... (n.d.).

- 5-Nitroisatin | C8H4N2O4 | CID 4669250. (n.d.). PubChem.

- 5-Nitrois

- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)

- A general method for the synthesis of isatins | The Journal of Organic Chemistry. (n.d.).

- Tetrahedron Letters (Elsevier BV)

- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022, July 21). PMC.

- (PDF) Tetrahedron Letters. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016, May 5).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Nitroindoline-2,3-dione: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry.[1] Its unique molecular architecture, featuring a nitro group at the 7-position of the isatin core, imparts distinct electronic properties that render it a highly versatile scaffold for the synthesis of innovative therapeutic agents.[1] This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its burgeoning role in the field of targeted protein degradation.

Physicochemical Properties and Structural Features

This compound is a yellow to orange crystalline powder with the molecular formula C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[2][3] It is sparingly soluble in water but soluble in polar organic solvents such as DMF and DMSO.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule, enhancing the electrophilicity of the C3 carbonyl group of the isatin core. This heightened reactivity is a key feature exploited in its synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₄ | [3] |

| Molecular Weight | 192.13 g/mol | [4] |

| CAS Number | 112656-95-8 | [4] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 240 °C | [5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) | [2][6] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a strategic approach to ensure the regioselective introduction of the nitro group at the 7-position of the indoline-2,3-dione (isatin) core. Direct nitration of isatin is often challenging and can lead to a mixture of products. A more controlled and widely applicable method is the Sandmeyer isatin synthesis, which starts from a substituted aniline.[3]

The Sandmeyer Isatin Synthesis: A Step-by-Step Protocol

The Sandmeyer synthesis provides a robust route to isatins from anilines via the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[3]

Step 1: Diazotization of a Substituted Aniline

The synthesis typically begins with the diazotization of an appropriate aniline precursor. In a generalized procedure, the aniline is dissolved in an acidic solution and treated with sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.[7]

Step 2: Formation of the Isatin Ring

The diazonium salt is then reacted with a suitable nucleophile in the presence of a copper(I) catalyst. For the synthesis of isatins, the reaction involves the formation of an isonitrosoacetanilide which then undergoes cyclization in strong acid to yield the final isatin product.[3]

An alternative and often more successful strategy for achieving 7-substitution involves an indirect method. This approach circumvents the challenges of direct nitration by first protecting the indole nitrogen, followed by a directed nitration and subsequent deprotection and oxidation to form the isatin ring.[6]

Conceptual Workflow for the Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount for the use of this compound in research and development. While a complete set of experimentally verified spectra for this specific compound is not widely published, data from closely related analogs, such as 5-nitroisatin and 7-methylisatin, can provide valuable insights.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a broad singlet for the N-H proton of the isatin ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the two carbonyl carbons (C2 and C3) of the isatin core at the downfield end of the spectrum. Signals for the aromatic carbons will also be present, with their chemical shifts affected by the nitro substituent.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and the two carbonyl groups. The presence of the nitro group will also give rise to strong symmetric and asymmetric stretching vibrations.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (192.13 g/mol ). The fragmentation pattern can provide further structural information.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of its C3 carbonyl group. The electron-withdrawing nitro group at the 7-position enhances the partial positive charge on the C3 carbon, making it highly susceptible to nucleophilic attack. This property is extensively utilized in a variety of chemical transformations to generate diverse heterocyclic scaffolds.

A Key Building Block in Targeted Protein Degradation

One of the most exciting and rapidly evolving applications of this compound is in the field of Targeted Protein Degradation (TPD) . TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[10] This is achieved through the use of small molecules called PROteolysis TArgeting Chimeras (PROTACs) or molecular glue degraders .[11][12]

PROTACs are heterobifunctional molecules composed of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13][14] this compound is an emerging and valuable building block for the construction of these linkers.

The Role of this compound in PROTACs

Caption: The role of this compound within a PROTAC molecule.

The isatin scaffold of this compound provides a rigid and synthetically tractable platform for the attachment of both the target protein-binding ligand and the E3 ligase-recruiting moiety. The reactivity of the C3 carbonyl and the potential for functionalization of the aromatic ring and the nitrogen atom allow for precise control over the length, rigidity, and vectoral properties of the linker, which are critical for optimal ternary complex formation and subsequent protein degradation.

While specific examples of clinically approved or late-stage clinical PROTACs incorporating this compound are not yet widely publicized, its use as a versatile building block in early-stage discovery is increasingly recognized. The ability to readily synthesize a library of PROTACs with varying linker architectures based on the 7-nitroisatin core enables the rapid optimization of degrader potency and selectivity.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its unique structural and electronic features, coupled with its synthetic accessibility, make it a valuable tool for the construction of complex and biologically active molecules. The growing importance of targeted protein degradation as a therapeutic modality has further solidified the position of this compound as a key building block for the next generation of medicines. Future research will undoubtedly continue to explore the full potential of this versatile scaffold in the development of novel therapeutics for a wide range of diseases.

References

-

ChemBK. 7-NITRO-ISATIN. (2024-04-09). Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

- Kim, J. et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules25, 1756 (2020).

-

LBAO Chemicals. 7-Nitroisatin | 112656-95-8 | 98%. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

-

ResearchGate. Synthesis of RNA‐PROTACs and their mechanism of action. Available from: [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). Available from: [Link]

-

PubChem. 5-Nitroisatin. Available from: [Link]

-

ChemBK. 7-NITROISATIN. (2024-04-09). Available from: [Link]

- Scott, K. A. et al. Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry64, 13407-13426 (2021).

- Toriki, E. S. et al. Rational Chemical Design of Molecular Glue Degraders. bioRxiv 2022.10.13.512141 (2022).

- Mayor-Ruiz, C. et al. Rational discovery of molecular glue degraders via scalable chemical profiling. Nature Chemical Biology16, 1199-1207 (2020).

-

National Center for Biotechnology Information. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

- Cromm, P. M. & Crews, C. M. 3 Molecular Glue Degraders: From Serendipity to Hunting and Design. in Targeted Protein Degradation 57-81 (The Royal Society of Chemistry, 2022).

Sources

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 7-NITROISATIN CAS#: 112656-95-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 14. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis of 7-Nitroindoline-2,3-dione (7-Nitroisatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline-2,3-dione, commonly known as 7-nitroisatin, is a vital heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of the nitro group at the 7-position of the isatin core significantly influences its electronic properties and biological activity, making it a key building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the robust and regioselective synthesis pathway for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a thorough analysis of the reaction mechanisms.

The Challenge of Regioselectivity in Isatin Nitration

The direct electrophilic nitration of the parent isatin molecule is notoriously challenging for achieving substitution at the 7-position. The indole ring system is highly activated towards electrophilic attack, particularly at the C5 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, overwhelmingly favor the formation of 5-nitroisatin. Furthermore, the harsh acidic conditions can lead to undesired side reactions and polymerization of the indole core.[2]

To overcome this inherent regioselectivity and achieve the desired 7-nitro isomer, a multi-step, indirect synthetic strategy is employed. This pathway involves the temporary reduction and protection of the indole nucleus to an indoline derivative, which deactivates the pyrrole ring and sterically directs the nitration to the 7-position. Subsequent deprotection and re-aromatization yield the 7-nitroindole precursor, which is then oxidized to the final product, this compound.

The Strategic Synthesis Pathway

The most reliable and high-yielding synthesis of this compound proceeds through a carefully designed five-step sequence starting from indole. This pathway ensures high regioselectivity and minimizes the formation of unwanted isomers.

Caption: Overall synthesis pathway for this compound from Indole.

Part 1: Synthesis of the 7-Nitroindole Precursor

This section details the first four steps of the synthesis, which are dedicated to the regioselective preparation of 7-nitroindole.

Step 1 & 2: Protection and Intermediate Formation

Causality Behind Experimental Choices: The initial steps are designed to protect the highly reactive pyrrole ring of indole. The reaction with sodium bisulfite achieves two crucial transformations simultaneously: the reduction of the C2-C3 double bond to form an indoline and the introduction of a sulfonate group at the 2-position. This effectively deactivates the five-membered ring. Subsequent acetylation of the nitrogen atom with acetic anhydride further stabilizes the intermediate and sets the stage for the critical nitration step. The resulting intermediate is sodium 1-acetylindoline-2-sulfonate.[2]

Step 3: Regioselective Nitration

Causality Behind Experimental Choices: This is the key step for achieving the desired C7 substitution. The nitrating agent of choice is acetyl nitrate, prepared in situ from acetic anhydride and nitric acid. The combination of the bulky sulfonate group at the C2 position and the acetyl group on the nitrogen sterically hinders attack at the C5 position, making the C7 position the most accessible site for electrophilic substitution. The reaction is conducted at low temperatures (≤10°C) to prevent decomposition of the acetyl nitrate and to control the reaction rate, minimizing side product formation.[3]

Step 4: Deprotection and Aromatization

Causality Behind Experimental Choices: The final step in the synthesis of the precursor is the removal of the protecting groups and the re-establishment of the aromatic indole ring. This is achieved through alkaline hydrolysis with an aqueous solution of sodium hydroxide. The basic conditions facilitate the elimination of both the sulfonate and acetyl groups, which is accompanied by the simultaneous dehydrogenation of the indoline ring to reform the indole double bond, yielding 7-nitroindole.[2]

Detailed Experimental Protocol: Synthesis of 7-Nitroindole

Caption: Experimental workflow for the synthesis of 7-Nitroindole.

Materials:

-

Indole

-

Sodium bisulfite

-

Acetic anhydride

-

60% Nitric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Synthesis of Sodium 1-acetylindoline-2-sulfonate:

-

Preparation of the Nitrating Agent (Acetyl Nitrate):

-

In a separate flask, carefully prepare a solution of acetyl nitrate by mixing acetic anhydride (e.g., 50 g, 0.5 mol) and 60% nitric acid (e.g., 3.15 g, 0.1 mol). It is critical to maintain the temperature below 10°C during this exothermic mixing process.[3]

-

-

Nitration Reaction:

-

Dissolve or suspend the previously prepared sodium 1-acetylindoline-2-sulfonate in a suitable solvent such as acetic acid.[3]

-

Cool the mixture to 5°C in an ice bath.

-

Slowly add the prepared acetyl nitrate solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.[3]

-

After the addition is complete, continue to stir the reaction mixture at 5°C for approximately 2 hours. The nitrated product is expected to precipitate from the solution.[3]

-

-

Isolation of the Nitrated Intermediate:

-

Isolate the precipitated nitrated intermediate by filtration and wash the filter cake thoroughly with water.[2]

-

-

Alkaline Hydrolysis and Aromatization:

-

Transfer the filtered cake of the nitrated intermediate to a flask containing a 20% aqueous solution of sodium hydroxide.[2]

-

Stir the mixture for a period of 0.5 to 5 hours at a temperature between 20-60°C. This step will remove the sulfonate and acetyl groups and re-aromatize the ring to yield 7-nitroindole.[2]

-

-

Purification of 7-Nitroindole:

-

Collect the precipitated 7-nitroindole by filtration and wash it with water.

-

Dry the crude product at 50°C.[2]

-

For further purification, the crude 7-nitroindole can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C) and then add water dropwise while maintaining the temperature to induce crystallization.[2]

-

Part 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the 7-nitroindole precursor to the desired this compound.

Causality Behind Experimental Choices: A convenient and effective method for the conversion of indoles to isatins is through oxidation with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). This method is known for its good to excellent yields. The reaction likely proceeds through an initial bromination of the indole, followed by oxidation facilitated by DMSO. This approach avoids the use of harsh metal-based oxidants.

Detailed Experimental Protocol: Oxidation of 7-Nitroindole

Materials:

-

7-Nitroindole

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 7-nitroindole in DMSO in a suitable reaction flask.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Heat the reaction mixture (e.g., to 60°C for several hours, followed by heating at a higher temperature, e.g., >80°C, to remove generated hydrogen bromide).

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent.

-

The crude product is then purified, for example, by column chromatography on silica gel, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

| Step | Product | Typical Yield | Purity |

| 1-4. Synthesis of 7-Nitroindole | 7-Nitroindole | Good | High |

| 5. Oxidation of 7-Nitroindole | This compound | Good-Excellent | >98% |

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, where a multi-step pathway is elegantly employed to overcome inherent challenges in regioselectivity. By understanding the underlying principles of each reaction step—from the initial protection of the indole ring to the directed nitration and final oxidation—researchers can reliably produce this valuable building block for the development of novel pharmaceuticals. The protocols outlined in this guide provide a robust and field-tested foundation for the successful laboratory-scale synthesis of this compound.

References

-

LBAO Chemicals. (n.d.). 7-Nitroisatin | 112656-95-8 | 98%. Retrieved from [Link]

-

ChemBK. (2024). 7-NITRO-ISATIN. Retrieved from [Link]

Sources

7-Nitroisatin (CAS 112656-95-8): A Technical Guide for Drug Discovery and Development

Introduction

7-Nitroisatin, registered under CAS number 112656-95-8, is a synthetic organic compound belonging to the isatin family.[1][2] Isatins, or 1H-indole-2,3-diones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potential as anticancer agents.[1][3][4] 7-Nitroisatin, specifically, is characterized by a nitro group substituted at the 7-position of the isatin core structure. This substitution is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 7-Nitroisatin, including its chemical properties, synthesis, potential mechanisms of action based on related isatin derivatives, and detailed experimental protocols for its evaluation as a potential therapeutic agent.

Chemical and Physical Properties

7-Nitroisatin presents as a yellow to orange crystalline powder.[5] Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 112656-95-8 | [1][5] |

| Molecular Formula | C₈H₄N₂O₄ | [1][5] |

| Molecular Weight | 192.13 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [5] |

| Melting Point | 240-265 °C | [5][6][7] |

| pKa (Predicted) | 7.98 ± 0.20 | [1][5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) | [1][5] |

| Synonyms | 7-Nitro-1H-indole-2,3-dione, 7-Nitroindoline-2,3-dione | [1] |

Synthesis of 7-Nitroisatin

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-Nitroisatin.

Experimental Protocol: Synthesis of 7-Nitroindole (Precursor)

This protocol is adapted from established methods for the synthesis of 7-nitroindoles.

Step 1: Reduction of Indole to Indoline

-

Dissolve indole in a suitable solvent such as methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain indoline.

Step 2: Acetylation of Indoline

-

Dissolve the obtained indoline in acetic anhydride.

-

Stir the reaction mixture at room temperature for a specified time, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 1-acetylindoline.

Step 3: Nitration of 1-Acetylindoline

-

In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at 0 °C.

-

Dissolve 1-acetylindoline in concentrated sulfuric acid at 0 °C.

-

Slowly add the nitrating mixture dropwise to the solution of 1-acetylindoline, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry to obtain 1-acetyl-7-nitroindoline.

Step 4: Dehydrogenation and Deprotection to 7-Nitroindole

-

Reflux the 1-acetyl-7-nitroindoline with a suitable dehydrogenating agent (e.g., DDQ or manganese dioxide) in an appropriate solvent (e.g., toluene or dichloromethane).

-

This step also typically results in the deprotection of the acetyl group.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 7-nitroindole.

Proposed Protocol: Oxidation of 7-Nitroindole to 7-Nitroisatin

-

Dissolve 7-nitroindole in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-Nitroisatin.

Potential Anticancer Mechanisms of Action

While specific studies on the anticancer mechanism of 7-Nitroisatin are not available, the broader class of isatin derivatives has been extensively studied, revealing several potential mechanisms of action. It is plausible that 7-Nitroisatin may share one or more of these mechanisms.

Kinase Inhibition

Many isatin derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Hypothesized apoptosis induction pathway for 7-Nitroisatin.

Mechanisms of apoptosis induction include:

-

Generation of Reactive Oxygen Species (ROS): Increased ROS levels can cause cellular damage and trigger apoptosis.

-

Modulation of Bcl-2 Family Proteins: Isatins can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and caspase activation.

-

Caspase Activation: Direct or indirect activation of caspases, the key executioner enzymes of apoptosis.

Proposed Experimental Protocols for Biological Evaluation

To ascertain the anticancer potential of 7-Nitroisatin, a series of in vitro experiments are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-Nitroisatin against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

7-Nitroisatin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of 7-Nitroisatin in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of 7-Nitroisatin. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Kinase Inhibition Assay (General Protocol)

Objective: To assess the inhibitory activity of 7-Nitroisatin against specific kinases.

Materials:

-

Recombinant kinase (e.g., VEGFR2, EGFR, CDK2)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

7-Nitroisatin

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well plates

Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

-

Add different concentrations of 7-Nitroisatin to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if 7-Nitroisatin induces apoptosis in cancer cells.

Materials:

-

Cancer cells

-

7-Nitroisatin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cancer cells with 7-Nitroisatin at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To investigate the effect of 7-Nitroisatin on cell cycle progression.

Materials:

-

Cancer cells

-

7-Nitroisatin

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Treat cancer cells with 7-Nitroisatin at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Safety and Handling

Based on available safety data sheets, 7-Nitroisatin is classified as harmful if swallowed and causes serious eye irritation. [8]Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Future Directions

The information presented in this guide highlights the potential of 7-Nitroisatin as a scaffold for the development of novel anticancer agents. However, rigorous experimental validation is required. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of 7-Nitroisatin against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 7-Nitroisatin.

-

In Vivo Efficacy: Assessing the antitumor activity of 7-Nitroisatin in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 7-Nitroisatin to optimize its potency and selectivity.

By systematically addressing these research questions, the therapeutic potential of 7-Nitroisatin can be fully explored.

References

-

7-NITRO-ISATIN - ChemBK. Available from: [Link]

- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–417.

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available from: [Link]

- [This reference is intentionally left blank as no direct synthesis protocol for 7-Nitrois

-

7-Nitroisatin | 112656-95-8 | 98% - LBAO Chemicals. Available from: [Link]

-

SAFETY DATA SHEET - Sangon Biotech. Available from: [Link]

-

7-Nitroisatin (CAS 112656-95-8) - LBAO Chemicals. Available from: [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seejph.com [seejph.com]

- 5. WO1999008994A1 - Anti-cancer compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 7-Nitroindoline-2,3-dione (7-Nitroisatin)

Section 1: Compound Profile & Scientific Context

7-Nitroindoline-2,3-dione, commonly known as 7-nitroisatin, is an organic compound characterized by an isatin core functionalized with a nitro group at the 7-position.[1] It typically appears as a yellow to orange or red crystalline powder.[2][3] With the molecular formula C₈H₄N₂O₄ and a molecular weight of approximately 192.13 g/mol , this compound serves as a critical building block and intermediate in medicinal chemistry and organic synthesis.[2][4][5] Its utility is noted in the synthesis of potential pharmaceuticals and as a reagent or dye in various laboratory applications.[1][3]

Given its reactivity and potential biological activity, a thorough understanding of its safety profile and handling requirements is paramount for all researchers, scientists, and drug development professionals who work with it. This guide provides a comprehensive framework for its safe management in a laboratory setting, grounded in established safety protocols and chemical property data.

Section 2: Comprehensive Hazard Identification

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[1][6] It is also classified as harmful to aquatic life with long-lasting effects.[6] While comprehensive toxicological data is not available for every isomer, related compounds like 5-Nitroisatin are suspected of causing genetic defects, which necessitates a precautionary approach when handling any nitroisatin derivative.[7][8]

Globally Harmonized System (GHS) Classification

The following table summarizes the known GHS hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

Data sourced from multiple chemical suppliers and databases.[1][6]

Chemical Reactivity and Incompatibilities

From a chemical standpoint, the molecule's stability is a key consideration for safe handling and storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

-

Causality: The presence of the nitro group, an electron-withdrawing group, can increase the compound's reactivity. Strong oxidizing agents can lead to uncontrolled exothermic reactions. The N-H proton of the indole ring is acidic and will react with strong bases, potentially leading to degradation or unintended reactions.

-

-

Hazardous Decomposition: Under fire conditions, hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), are expected.[9]

-

Stability: The compound is stable under normal, recommended storage conditions.[9]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the potential for inhalation of the powdered form and to contain any potential spills.

-

Ventilation: All handling of solid this compound, especially weighing and transferring, must be performed in a certified chemical fume hood.[10] General laboratory ventilation is insufficient for protecting against fine airborne particulates.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is handled.[7][11]

Personal Protective Equipment (PPE)

A standard suite of PPE is required to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Hand Protection: Use chemically resistant nitrile gloves.[10] It is critical to inspect gloves before use and to practice proper glove removal techniques to avoid skin contamination. Change gloves immediately if they become contaminated.

-

Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

-

Respiratory Protection: While working in a fume hood should be sufficient, if engineering controls are not available or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[9]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine laboratory use. The following workflow provides a self-validating system for handling this compound.

Experimental Workflow Protocol

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place absorbent bench paper on the work surface.

-

Don PPE: Put on all required PPE as detailed in Section 3.2.

-

Weighing and Transfer: Retrieve the container from its storage location. Inside the fume hood, carefully open the container and use a clean spatula to weigh the desired amount of the powdered compound onto a weigh boat. Avoid any actions that could generate dust.

-

Dissolution: If preparing a solution, slowly add the weighed solid to the solvent in your reaction vessel. The compound is soluble in polar organic solvents like DMSO and ethanol but is sparingly soluble in water.[3]

-

Post-Transfer Cleanup: Promptly and securely close the primary container. Clean any residual powder from the spatula and work surface using a solvent-dampened wipe, which should then be disposed of as hazardous waste.

-

Waste Segregation: All contaminated disposable materials (gloves, weigh boats, wipes) must be placed in a designated, clearly labeled hazardous waste container.[12]

-

Doff PPE: Once the experiment is set up and the work area is clean, remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the appropriate waste stream.

-

Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]

Caption: General laboratory workflow for safely handling powdered this compound.

Section 5: Storage & Stability

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

-

Conditions: Store in a dry, cool, and well-ventilated place.[9] While some suppliers may recommend refrigeration (2-8°C), room temperature storage is also cited.[5][6] Always follow the specific storage instructions provided by the manufacturer on the container label or Safety Data Sheet (SDS).

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][9]

-

Segregation: Store away from the incompatible materials listed in Section 2.2 (strong oxidizing agents, strong bases).[9]

Section 6: Emergency Procedures

In the event of an accidental exposure or release, immediate and correct action is vital.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7][9]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[1][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][9]

Caption: Decision-making process for first-aid response following an exposure event.

Accidental Release Measures

For small spills in a controlled environment:

-

Ensure adequate ventilation and wear all required PPE.

-

Avoid generating dust.

-

Gently sweep or vacuum up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area thoroughly with a solvent-dampened cloth, and dispose of the cleaning materials as hazardous waste.

Section 7: Waste Disposal

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[7]

-

Collection: Collect waste in a designated, compatible, and properly labeled container. The label must clearly state "Hazardous Waste" and identify the contents.[12]

-

Disposal: Do not dispose of this chemical down the drain or in regular trash.[8][12] Arrange for disposal through a licensed and approved waste disposal facility, adhering to all local, state, and federal regulations.[7][9]

Section 8: References

-

ChemBK. (2024). 7-NITRO-ISATIN. [Link]

-

LBAO Chemicals. (n.d.). 7-Nitroisatin | 112656-95-8 | 98%. [Link]

-

CP Lab Safety. (n.d.). 7-Nitroindoline-2, 3-dione, 100 grams. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. 7-NITROISATIN | 112656-95-8 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 7-NITROISATIN price,buy 7-NITROISATIN - chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 7-Nitroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 7-Nitroindoline-2,3-dione in Modern Research

This compound, also known as 7-nitroisatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of the versatile indole scaffold, it serves as a key building block in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of the nitro group at the 7-position significantly influences the molecule's electronic properties, making it a valuable precursor for novel therapeutic agents, including potential anticancer compounds.[2]

The journey from a promising compound in the lab to a viable therapeutic candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to bioavailability and, consequently, therapeutic efficacy. Poor solubility can hinder formulation, lead to unreliable results in in-vitro assays, and ultimately cause the failure of an otherwise potent drug candidate. This guide, therefore, provides a comprehensive overview of the known solubility characteristics of this compound, and more importantly, outlines a robust experimental framework for its precise determination.

Physicochemical Properties: A Foundation for Understanding Solubility

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | [3] |

| Molecular Weight | 192.13 g/mol | [3] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | ~240-265 °C | [1][4] |

| Predicted pKa | 7.98 ± 0.20 | [1][4][5] |

| Predicted XLogP3 | 0.5 | [6] |

| CAS Number | 112656-95-8 | [3] |

The predicted pKa of approximately 7.98 suggests that this compound is a weakly acidic compound.[1][4][5] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on the pH of the solution. At pH values above its pKa, the compound will exist predominantly in its ionized (deprotonated) form, which is generally more soluble in aqueous media. Conversely, at pH values below its pKa, the un-ionized form will dominate, likely leading to lower aqueous solubility.

Solubility Profile: Qualitative Overview and the Path to Quantitative Data

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, and sparingly soluble in water.[1][2][5] This general guidance is useful for initial experimental setups but falls short of the precise quantitative data required for formulation development, dose determination, and reliable bioassay performance.

The following table is presented as a template for researchers to populate with experimentally determined solubility data. The lack of readily available public data underscores the importance of performing these measurements as a foundational step in any research or development program involving this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water (pH 5.0) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. It is a self-validating system because the continued presence of excess solid ensures that the solution has reached saturation.

Causality Behind Experimental Choices

-

Excess Solid : The addition of an excess amount of the compound is crucial to ensure that the solvent becomes saturated, and a true equilibrium between the dissolved and undissolved states is achieved.

-

Prolonged Equilibration : Many compounds, particularly crystalline solids, dissolve slowly. An extended agitation period (typically 24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Constant Temperature : Solubility is a temperature-dependent property. Maintaining a constant and controlled temperature is essential for obtaining reproducible and accurate results.

-

Phase Separation : Centrifugation and/or filtration are critical steps to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. The choice of a non-reactive filter (e.g., PTFE) prevents the compound from adsorbing to the filter material, which would lead to an underestimation of its solubility.

-

Accurate Quantification : A validated analytical method, such as HPLC-UV or LC-MS, is required for the accurate determination of the compound's concentration in the saturated solution.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration : Place the vials in a mechanical shaker or orbital incubator and agitate at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.

-

Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection : Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to first centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a fine-pore (e.g., 0.22 µm), non-reactive syringe filter (e.g., PTFE).

-

Dilution : Immediately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculation : Calculate the solubility in the desired units (e.g., mg/mL or µM) by accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility: A Critical Consideration

Given the predicted acidic nature of this compound (pKa ≈ 7.98), its solubility in aqueous solutions is expected to vary significantly with pH. This is a critical factor in drug development, as the pH of the gastrointestinal tract ranges from highly acidic in the stomach (pH 1-3) to neutral or slightly alkaline in the small intestine (pH 6-7.5).

To determine the pH-solubility profile, the shake-flask method described above should be repeated using a series of buffered solutions at different pH values (e.g., from pH 2 to pH 10). Plotting the logarithm of the solubility against the pH will provide a visual representation of this relationship.

Caption: pH-Dependent Solubility of a Weakly Acidic Compound.

Conclusion

This compound is a compound of considerable interest with significant potential in various research and development applications. While its qualitative solubility in organic solvents is known, the lack of quantitative data in the public domain necessitates a rigorous and systematic experimental approach. By following the detailed protocols outlined in this guide, researchers can generate the robust and reliable solubility data that is essential for advancing their work, from ensuring the integrity of in-vitro studies to laying the groundwork for successful formulation and preclinical development.

References

-

7-NITRO-ISATIN . ChemBK. [Link]

-

7-Nitro-2,3-dihydro-1H-indole | C8H8N2O2 | CID 13566747 . PubChem. [Link]

-

7-Nitroisatin | 112656-95-8 | 98% . LBAO Chemicals. [Link]

-

7-Nitroindoline-2, 3-dione, 100 grams . CP Lab Safety. [Link]

Sources

7-Nitroindoline-2,3-dione spectroscopic analysis (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Nitroindoline-2,3-dione

Authored by: A Senior Application Scientist

Abstract

This compound, also known as 7-nitroisatin, is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmaceuticals and functional dyes necessitates rigorous and unambiguous characterization.[3][4] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The narrative is grounded in the principles of causality, explaining not just the data, but the underlying molecular features that give rise to the observed spectra. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this molecule's spectroscopic signature.

Molecular Structure: The Foundation of Spectroscopic Behavior

The spectroscopic profile of any molecule is a direct consequence of its electronic and atomic arrangement. This compound (Molecular Formula: C₈H₄N₂O₄, Molecular Weight: 192.13 g/mol ) possesses a rigid bicyclic isatin core with distinct functional groups that dominate its spectral features.[5][6]

Key structural elements influencing the analysis include:

-

The Isatin Core: A fused benzene and pyrrolidine-2,3-dione ring system. The adjacent ketone (C3) and amide (C2) carbonyls create a unique electronic environment.[7]

-

Aromatic System: The benzene ring provides a scaffold for characteristic aromatic proton and carbon signals.

-

Electron-Withdrawing Nitro Group (-NO₂): Positioned at C7, this group significantly deshields adjacent nuclei, causing predictable downfield shifts in NMR, and exhibits strong, characteristic absorption bands in IR spectroscopy.

-

Amide N-H Proton: The proton on the nitrogen atom is acidic and its signal is highly sensitive to solvent and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.

¹H NMR Analysis

Proton NMR provides a map of the hydrogen environments within the molecule. The electron-withdrawing nature of the carbonyl and nitro groups results in a spectrum where all aromatic protons are significantly shifted downfield.

Predicted ¹H NMR Spectral Data (300 MHz, DMSO-d₆) [8]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~11.7 | Singlet, Broad | - | 1H | N1-H | The acidic amide proton is highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. Its position is characteristic of isatins in DMSO solvent. |

| ~8.3 | Doublet of Doublets | J ≈ 8.4, 0.9 | 1H | H6 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to H5 (ortho) and H4 (meta). |

| ~7.9 | Doublet of Doublets | J ≈ 8.4, 0.9 | 1H | H4 | This proton is ortho to the C3a-C4 bond and experiences deshielding. It is coupled to H5 (ortho) and H6 (meta). |

| ~7.3 | Triplet (or m) | J ≈ 8.4 | 1H | H5 | This proton is ortho to two other aromatic protons (H4 and H6), appearing as a triplet or multiplet. It is the most upfield of the aromatic signals. |

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H proton, which would be exchanged in solvents like D₂O or CD₃OD.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire at a controlled temperature (e.g., 25 °C).

-

Use a standard 90° pulse sequence.

-

Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent aromatics, for accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully. Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) or TMS.

¹³C NMR Analysis

Carbon NMR maps the carbon skeleton. The spectrum is characterized by two very downfield carbonyl signals and six aromatic carbon signals.

Predicted ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C3 (Ketone) | Ketone carbonyls are typically found in this region. This is comparable to unsubstituted isatin.[9] |

| ~158 | C2 (Amide) | Amide carbonyls are generally more shielded (upfield) than ketone carbonyls.[9] |

| ~150 | C7a | Quaternary carbon attached to nitrogen. |

| ~140 | C7 | Quaternary carbon directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. |

| ~138 | C6 | Aromatic CH, deshielded by the adjacent nitro group. |

| ~125 | C4 | Aromatic CH. |

| ~123 | C5 | Aromatic CH. |

| ~115 | C3a | Quaternary carbon at the ring junction. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by strong absorptions from the N-H, C=O, and N-O bonds.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3400 | N-H Stretch | Amide (N-H) | A sharp, distinct peak is expected for the lactam N-H group. Unsubstituted isatin shows this band around 3194 cm⁻¹.[10] |

| ~1740 - 1760 | C=O Stretch | C3 Ketone | The five-membered ring strain and electronic effects typically place this ketone absorption at a high frequency.[10] |

| ~1720 - 1740 | C=O Stretch | C2 Amide | The amide carbonyl of the lactam ring. The presence of two distinct C=O peaks is a hallmark of the isatin core. |

| 1600 - 1620 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the benzene ring. |

| 1510 - 1540 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | A very strong and diagnostically crucial absorption band for the nitro group. |

| 1330 - 1360 | Symmetric N-O Stretch | Nitro Group (-NO₂) | The second strong, characteristic absorption for the nitro functional group. |

Experimental Protocol: ATR-IR Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Validation: The resulting spectrum should be free of atmospheric interference and show sharp, well-defined peaks in the fingerprint and functional group regions, confirming the integrity of the sample and measurement.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

| m/z Value | Ion | Rationale |

| 192 | [M]⁺• | The molecular ion peak, corresponding to the exact mass of C₈H₄N₂O₄. High-resolution mass spectrometry (HRMS) would confirm this formula to within a few ppm. |

| 164 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule (28 Da) from the C2 or C3 position, a characteristic fragmentation pathway for isatins. |

| 146 | [M - NO₂]⁺ | Loss of the nitro group radical (46 Da). |

| 136 | [M - 2CO]⁺• | Subsequent loss of a second CO molecule from the [M - CO]⁺• fragment. |

| 118 | [M - CO - NO₂]⁺ | Loss of both a CO molecule and a nitro group. |

Proposed Fragmentation Pathway

The fragmentation is initiated by the high energy of electron ionization, leading to the ejection of an electron to form the molecular ion, which then undergoes a series of characteristic cleavages.

Experimental Protocol: Electron Ionization (EI) MS

-